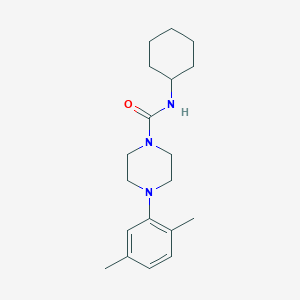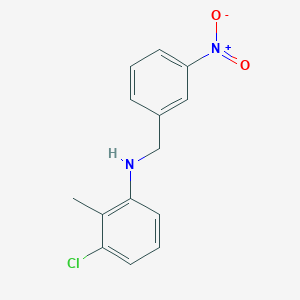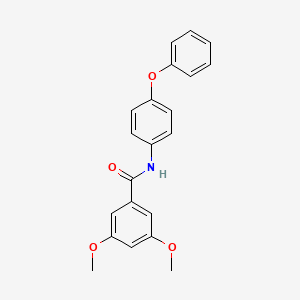
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear. In addition, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the prefrontal cortex, which is involved in the regulation of attention and working memory.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its use as a tool for studying the role of GABA in the brain, and its potential use in combination with other drugs for the treatment of drug addiction. Further research is needed to fully understand the mechanisms of action of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylphenylacetonitrile with cyclohexylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with piperazine in the presence of trifluoroacetic acid to yield the desired product, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide. The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
properties
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJJQNHYAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

